Isobutyl sulfide

Description

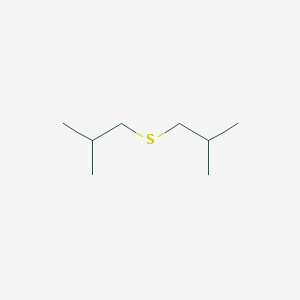

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-methylpropylsulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWSRWTXVQLHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060465 | |

| Record name | Propane, 1,1'-thiobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-65-4 | |

| Record name | 1,1′-Thiobis[2-methylpropane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1'-thiobis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1'-thiobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7818B7Q97C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diisobutyl Sulfide

Introduction

Diisobutyl sulfide, systematically named 1,1'-thiobis(2-methylpropane), is a branched-chain aliphatic thioether. As an organosulfur compound, it possesses a unique set of chemical properties conferred by the electron-rich sulfur atom and the steric bulk of the isobutyl groups. While its linear isomer, di-n-butyl sulfide, is more extensively documented, dithis compound serves as an important structural motif for understanding the impact of steric hindrance on the reactivity and physical characteristics of thioethers.

This guide provides a comprehensive overview of the chemical properties of dithis compound, tailored for researchers, chemists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, chemical reactivity, and safety protocols, offering field-proven insights into its behavior and handling.

Physicochemical and Spectroscopic Characterization

The identity and purity of dithis compound are established through a combination of physical property measurements and spectroscopic analysis. The branched nature of the isobutyl groups distinguishes its properties from its linear counterpart, di-n-butyl sulfide.

Core Physical Properties

Quantitative data for dithis compound are summarized below. For context, values for the more commonly cited di-n-butyl sulfide are included for comparison.

| Property | Dithis compound | Di-n-butyl Sulfide | Source(s) |

| Molecular Formula | C₈H₁₈S | C₈H₁₈S | [1][2] |

| Molecular Weight | 146.30 g/mol | 146.29 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid | [3][4] |

| Odor | Strong, garlic-like, stench | Herbaceous, green, garlic-like | [3][5] |

| Boiling Point | ~170-172 °C (Predicted) | 188-189 °C | [2][3] |

| Melting Point | N/A | -76 °C | [2][3] |

| Density | ~0.82 g/mL (Predicted) | 0.838 g/mL at 25 °C | [3] |

| Refractive Index | ~1.447 (Predicted) | 1.452 at 20 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents | Slightly miscible with water; Soluble in ethanol, ether | [1][3] |

Note: Experimental data for dithis compound is sparse in the literature; some values are predicted based on its structure and comparison with isomers.

Spectroscopic Analysis

Spectroscopy provides an unambiguous fingerprint for the molecule's structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum of dithis compound is expected to be distinct due to its symmetry and branching. Key expected signals include:

-

A doublet for the six methyl (CH₃) protons.

-

A multiplet for the methine (CH) proton.

-

A doublet for the methylene (CH₂) protons adjacent to the sulfur atom. The coupling between the methine and both the methyl and methylene protons results in the characteristic splitting patterns.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum is simpler due to the molecule's symmetry. One would expect to see three distinct signals corresponding to the methyl, methine, and methylene carbons. The chemical shift of the methylene carbon directly attached to the sulfur atom would be the most downfield of the aliphatic signals.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by C-H stretching and bending vibrations. Key absorptions include:

-

C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region, characteristic of aliphatic groups.

-

C-H bending: Medium bands around 1465 cm⁻¹ (methylene and methyl scissoring) and 1370 cm⁻¹ (methyl bending).

-

C-S stretching: A weak absorption in the 600-800 cm⁻¹ region, which can be difficult to assign definitively.[1][6]

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), dithis compound will fragment in a predictable manner.

-

A key fragmentation pathway is the alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur), leading to the loss of an isobutyl radical and formation of a stable sulfonium ion.

-

Another common fragmentation is the cleavage of the C-S bond, resulting in an isobutyl cation (m/z = 57). The base peak for the linear isomer, dibutyl sulfide, is often observed at m/z = 61, arising from a McLafferty-type rearrangement.[1][8] A similar rearrangement is plausible for the isobutyl isomer.

Synthesis of Dithis compound

The most common and reliable method for synthesizing symmetrical thioethers like dithis compound is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.

Synthetic Workflow: Nucleophilic Substitution

The synthesis involves the reaction of an alkali metal sulfide with two equivalents of an isobutyl halide. This protocol is a self-validating system; successful synthesis can be confirmed by the spectroscopic methods detailed above, and the purity can be assessed via gas chromatography (GC).

Caption: General workflow for the synthesis of dithis compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar dialkyl sulfides.[9][10]

-

Setup : Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be performed in a well-ventilated fume hood.

-

Reagents : In the flask, dissolve sodium sulfide nonahydrate (1.0 eq.) in a suitable solvent like ethanol or a mixture of methanol and water.

-

Addition : Slowly add isobutyl bromide (2.0 eq.) to the stirring solution at room temperature. The addition is often done via a dropping funnel.

-

Causality: Using two equivalents of the alkyl halide ensures the complete reaction of the sulfide nucleophile. Ethanol is a common solvent as it dissolves the reactants and facilitates the Sɴ2 reaction mechanism.

-

-

Reaction : Heat the mixture to reflux and maintain for several hours (e.g., 2-5 hours) with vigorous stirring. The progress can be monitored by thin-layer chromatography (TLC) or GC.

-

Causality: Heating provides the necessary activation energy for the substitution reaction. Vigorous stirring ensures proper mixing of the potentially heterogeneous mixture.

-

-

Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with a nonpolar organic solvent like diethyl ether. Wash the combined organic layers with water and brine.

-

Causality: The aqueous work-up removes inorganic salts and the polar solvent. Diethyl ether is a good choice for extraction due to the high solubility of the thioether product and its immiscibility with water.

-

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield pure dithis compound.

-

Causality: Vacuum distillation is necessary as the atmospheric boiling point of the product is relatively high, and heating at high temperatures could lead to decomposition.

-

Chemical Reactivity

The chemistry of dithis compound is dominated by the nucleophilic and redox-active sulfur atom. The bulky isobutyl groups can sterically hinder reactions at the sulfur center compared to linear sulfides.

Caption: Key reaction pathways for dithis compound.

Oxidation

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This is a foundational transformation in both organic synthesis and drug metabolism studies.[11][12]

-

To Sulfoxide : Oxidation with one equivalent of a mild oxidant, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), at controlled temperatures yields diisobutyl sulfoxide. The resulting sulfoxide is a chiral molecule if the groups on the sulfur are different, but in this symmetrical case, it is achiral.

-

To Sulfone : Using a stronger oxidizing agent or an excess of the oxidant (e.g., two or more equivalents of m-CPBA) will further oxidize the sulfoxide to the corresponding diisobutyl sulfone.[13] The sulfone is a highly stable functional group, often found in drug molecules.

Alkylation (S-alkylation)

As a soft nucleophile, the sulfur atom in dithis compound readily reacts with alkylating agents (e.g., alkyl halides like methyl iodide) to form trialkylsulfonium salts.[14]

-

Mechanism : The reaction is a classic Sɴ2 process where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

-

Significance : Sulfonium salts are valuable intermediates in organic synthesis, often used as alkylating agents themselves or in the formation of sulfur ylides for reactions like the Corey-Chaykovsky reaction. The formation of sulfonium salts is also relevant in biological systems, where S-adenosylmethionine (SAMe) acts as a biological methylating agent via a sulfonium intermediate.

Complexation with Metals

The lone pairs on the sulfur atom allow thioethers to act as ligands for various metal ions. Dithis compound can form coordination complexes with transition metals like palladium, platinum, and gold.[5][15] This property is exploited in catalysis and in solvent extraction methods for purifying precious metals.

Applications in Research and Development

While not as widely used as simpler thioethers like dimethyl sulfide (DMS), dithis compound and its derivatives have several applications:

-

Organic Synthesis : It serves as a building block and a non-polar solvent.[3][16] Its oxidized forms, the sulfoxide and sulfone, are common functional groups in pharmacologically active compounds.

-

Metal Extraction : Its ability to coordinate with precious metals makes it useful as an extractant in hydrometallurgy.[5][15]

-

Flavor and Fragrance : Like many organosulfur compounds, it is used in trace amounts as a flavoring agent in the food industry.[3][16]

-

Chemical Research : It serves as a model compound for studying the effects of steric hindrance on the reactivity of thioethers.

Safety and Handling

Dithis compound must be handled with appropriate safety precautions in a laboratory setting.

-

Hazards : It is a combustible liquid and can be irritating to the skin and eyes.[2][4][17] Inhalation of vapors may cause respiratory irritation, and symptoms of overexposure can include dizziness and headache.[17] It is also noted as being toxic to aquatic life.[2]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18] All handling should be done in a well-ventilated chemical fume hood.[19]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[2][3][19]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[2]

References

- 1. Dibutyl sulfide | C8H18S | CID 11002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Dibutyl sulfide | 544-40-1 [chemicalbook.com]

- 4. CAS 544-40-1: Dibutyl sulfide | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Dibutyl sulfide(544-40-1) IR Spectrum [m.chemicalbook.com]

- 7. Dibutyl sulfide(544-40-1) MS [m.chemicalbook.com]

- 8. massbank.eu [massbank.eu]

- 9. What is Dibutyl Sulfide - Properties & Specifications [dimethyl-disulfide.net]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Oxidation of Sulfides to Sulfoxides with Hypervalent (tert-Butylperoxy)iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. innospk.com [innospk.com]

- 17. cpchem.com [cpchem.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. unit.aist.go.jp [unit.aist.go.jp]

An In-depth Technical Guide to the Laboratory Synthesis of Isobutyl Sulfide

Abstract

This technical guide provides a comprehensive overview of the laboratory synthesis of isobutyl sulfide, a key organosulfur compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the prevalent synthetic methodologies, emphasizing the underlying chemical principles and practical laboratory considerations. The guide offers detailed, step-by-step protocols, comparative data analysis, and visual representations of reaction mechanisms and workflows to ensure both theoretical understanding and successful experimental execution. The primary focus is on the robust and widely adopted method involving the reaction of an isobutyl halide with a sulfide salt, analogous to the Williamson ether synthesis.

Introduction: The Significance of this compound

This compound, also known as dithis compound or 1,1'-thiobis(2-methylpropane), is a dialkyl thioether with the chemical formula (CH₃)₂CHCH₂SCH₂CH(CH₃)₂. Thioethers, or sulfides, are a class of organosulfur compounds that play a crucial role in various chemical and biological processes. They are recognized for their utility as intermediates in organic synthesis, their presence in biologically active molecules, and their application as ligands in coordination chemistry. The synthesis of dialkyl sulfides like this compound is a fundamental transformation in organic chemistry.[1] A thorough understanding of its synthesis provides a foundation for the preparation of more complex sulfur-containing molecules.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of dialkyl sulfides can be broadly approached through several key disconnection strategies. The most common and direct method involves the formation of a carbon-sulfur bond via nucleophilic substitution. This approach is analogous to the well-established Williamson ether synthesis.[2][3][4][5][6]

The Thioether Analogue of the Williamson Synthesis

This method remains the most popular and straightforward route for preparing both symmetrical and asymmetrical ethers and thioethers in a laboratory setting.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a sulfur nucleophile displaces a leaving group from an alkyl halide.[3][5]

Key Mechanistic Considerations:

-

Nucleophile: The sulfur nucleophile is typically a thiolate anion (RS⁻) or a sulfide salt (S²⁻). For the synthesis of symmetrical dialkyl sulfides like this compound, an inorganic sulfide salt such as sodium sulfide is a convenient and cost-effective choice.

-

Substrate: The alkyl halide should be a primary or secondary halide to favor the SN2 pathway.[4] Tertiary alkyl halides are prone to elimination reactions.[4] Isobutyl bromide, a primary alkyl halide, is an excellent substrate for this reaction.

-

Leaving Group: Good leaving groups, such as bromide or iodide, are preferred to facilitate the nucleophilic attack.

-

Solvent: A polar aprotic solvent can be beneficial in dissolving the reactants and promoting the SN2 reaction. However, protic solvents like ethanol are also commonly and effectively used.[7][8]

The overall reaction for the synthesis of this compound from isobutyl bromide and sodium sulfide can be represented as:

2 (CH₃)₂CHCH₂Br + Na₂S → (CH₃)₂CHCH₂SCH₂CH(CH₃)₂ + 2 NaBr

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed, step-by-step procedure for the laboratory synthesis of this compound based on established methods.[7][8]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Isobutyl bromide | (CH₃)₂CHCH₂Br | 137.02 | 106 g (0.77 mol) | A primary alkyl halide, ensure it is pure. |

| Sodium sulfide nonahydrate | Na₂S·9H₂O | 240.18 | 195 g (0.81 mol) | Hygroscopic, handle accordingly. |

| Ethanol | C₂H₅OH | 46.07 | 500 mL | Anhydrous or 95% ethanol can be used. |

| Sodium chloride solution (25%) | NaCl(aq) | - | 750 mL | For workup. |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic layer. |

| Diethyl ether (optional) | (C₂H₅)₂O | 74.12 | As needed | For extraction. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 195 g of sodium sulfide nonahydrate in 500 mL of ethanol. Gentle heating may be required to facilitate dissolution.

-

Addition of Alkyl Halide: Slowly add 106 g of isobutyl bromide to the stirred sodium sulfide solution. The addition should be controlled to manage any initial exotherm.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Phase Separation: After cooling the mixture to room temperature, an oily layer of this compound may separate. Decant the supernatant liquid.

-

Precipitation and Extraction: Pour the remaining liquid into 750 mL of a 25% aqueous sodium chloride solution. This will cause further precipitation of the this compound. Separate the precipitated oil.

-

Combining and Drying: Combine all the collected oil fractions. The crude product can be further extracted from the aqueous layer using diethyl ether for improved recovery. Dry the combined organic fractions over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent. The crude this compound is then purified by fractional distillation. The product is collected at its boiling point of approximately 171-172°C.[] A yield of around 71% based on the isobutyl bromide can be expected.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Boiling Point: 171-172 °C[]

-

Density: Approximately 0.83 g/cm³ at 20°C[]

-

Spectroscopy:

-

¹H NMR: To confirm the proton environment of the isobutyl groups.

-

¹³C NMR: To identify the number of unique carbon atoms.

-

Mass Spectrometry: To determine the molecular weight (146.29 g/mol ).[]

-

Alternative Synthetic Approaches

While the Williamson-type synthesis is highly reliable, other methods for preparing dialkyl sulfides exist and may be advantageous under specific circumstances.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can be a powerful tool for reactions involving an aqueous and an organic phase, such as the synthesis of thioethers.[10][11] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the sulfide anion from the aqueous phase to the organic phase where it can react with the alkyl halide.[10][12] This can lead to milder reaction conditions, faster reaction times, and potentially higher yields.

Conceptual Workflow for PTC Synthesis of this compound

Caption: Phase-transfer catalysis workflow for this compound synthesis.

Synthesis from Thiols

An alternative route involves the reaction of isobutyl thiol with an isobutyl halide in the presence of a base.[2][13] The base deprotonates the thiol to form the more nucleophilic thiolate, which then reacts with the alkyl halide.

Reaction Scheme:

(CH₃)₂CHCH₂SH + Base → (CH₃)₂CHCH₂S⁻

(CH₃)₂CHCH₂S⁻ + (CH₃)₂CHCH₂Br → (CH₃)₂CHCH₂SCH₂CH(CH₃)₂ + Br⁻

This method is particularly useful for the synthesis of unsymmetrical thioethers. However, it requires the handling of volatile and malodorous thiols.

Safety and Handling Considerations

-

Isobutyl bromide: is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium sulfide: is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care and avoid creating dust.

-

Ethanol: is a flammable liquid.

-

Thiols: if used, are known for their strong, unpleasant odors. All manipulations should be conducted in a fume hood.

Conclusion

The synthesis of this compound via the reaction of isobutyl bromide and sodium sulfide is a robust and well-documented laboratory procedure. This method, a thioether analogue of the Williamson ether synthesis, offers good yields and utilizes readily available starting materials. Alternative methods, such as phase-transfer catalysis, can offer improvements in reaction conditions and efficiency. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for the successful synthesis of this important organosulfur compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]

A Senior Application Scientist's Guide to the Synthesis of Diisobutyl Sulfide via Sₙ2 Reaction

Abstract

This technical guide provides an in-depth examination of the synthesis of diisobutyl sulfide, a symmetrical thioether, through the bimolecular nucleophilic substitution (Sₙ2) reaction. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying mechanistic principles, justify experimental choices, and offer field-tested insights for process optimization and troubleshooting. We present a validated, step-by-step laboratory protocol, detailed safety considerations, and methods for product purification and characterization. The synthesis of symmetrical sulfides via the alkylation of sodium sulfide is a robust and foundational technique in organosulfur chemistry, and a thorough understanding of its nuances is critical for achieving high purity and yield.

Introduction: The Strategic Importance of Dialkyl Sulfides and the Sₙ2 Approach

Dialkyl sulfides, or thioethers, are sulfur analogs of ethers characterized by a C-S-C linkage.[1] This functional group is not merely a structural curiosity; it is a key component in a variety of applications, from its use as a solvent and reagent in organic synthesis to its role as a building block for more complex molecules, including active pharmaceutical ingredients (APIs) and materials with unique properties like metal extraction agents.[2][3] Dithis compound, specifically, serves as a valuable intermediate and model compound for studying the behavior of branched-chain thioethers.

The construction of the carbon-sulfur bond is a cornerstone of organosulfur chemistry. Among the available synthetic methodologies, the bimolecular nucleophilic substitution (Sₙ2) reaction stands out for its efficiency and predictability, particularly for creating symmetrical sulfides. This reaction pathway, analogous to the well-known Williamson ether synthesis, involves the attack of a potent sulfur nucleophile on an electrophilic carbon center, displacing a leaving group.[4][5][6]

This guide focuses on the most direct and industrially relevant method for preparing a symmetrical sulfide: the reaction of two equivalents of an alkyl halide with sodium sulfide (Na₂S).[4][7] We will dissect this process, providing the causal logic behind each procedural step to create a self-validating protocol that ensures reproducibility and success.

Mechanistic Underpinnings: A Validated Pathway to C-S Bond Formation

The synthesis of dithis compound from isobutyl bromide and sodium sulfide is a classic example of the Sₙ2 mechanism. The reaction proceeds in a single, concerted step where the nucleophilic sulfide anion attacks the electrophilic α-carbon of the isobutyl bromide, concurrently displacing the bromide ion.

Key Mechanistic Pillars:

-

The Nucleophile: Sodium sulfide (Na₂S), typically used as its nonahydrate (Na₂S·9H₂O), serves as the source of the potent sulfide (S²⁻) nucleophile. In protic solvents like ethanol, the S²⁻ ion is in equilibrium with the hydrosulfide ion (SH⁻). Both are strong nucleophiles, with sulfur's large, polarizable electron cloud making it an excellent nucleophile even in its neutral state.[1][8]

-

The Substrate: Isobutyl bromide is a primary (1°) alkyl halide. This is a critical choice. The Sₙ2 mechanism is highly sensitive to steric hindrance at the reaction center.[9] Primary halides present a clear path for the nucleophile's backside attack, maximizing the reaction rate. Tertiary halides, such as t-butyl bromide, would overwhelmingly favor an elimination (E2) pathway to produce isobutylene.

-

The Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution. This stability facilitates the cleavage of the C-Br bond during the transition state.[9]

-

The Solvent: The choice of solvent is pivotal. A polar protic solvent like ethanol is commonly used.[10][11] It effectively dissolves the sodium sulfide salt while also accommodating the alkyl halide. While polar aprotic solvents can accelerate Sₙ2 reactions, the solubility of inorganic salts like Na₂S can be limited. A mixture of ethanol and water is also a viable and practical solvent system.[12]

The overall reaction occurs in two successive Sₙ2 alkylations of the sulfide ion:

-

Na₂S + (CH₃)₂CHCH₂Br → NaS-CH₂CH(CH₃)₂ + NaBr

-

NaS-CH₂CH(CH₃)₂ + (CH₃)₂CHCH₂Br → S(CH₂CH(CH₃)₂)₂ + NaBr

// Invisible nodes for transition state ts_node [label="[S···C···Br]⁻", shape=box, style="rounded,dashed", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Na2S -> ts_node [label=" S²⁻ nucleophile", dir=back]; IsobutylBromide -> ts_node [label="Electrophile"]; ts_node -> DiisobutylSulfide [label="Concerted C-S bond formation\n& C-Br bond cleavage (x2)"]; ts_node -> NaBr [label="Leaving Group Expulsion (x2)", style=dashed];

// Title labelloc="t"; label="Figure 1: Sₙ2 Mechanism for Dithis compound Synthesis"; } enddot Caption: Sₙ2 reaction pathway for dithis compound formation.

Laboratory Protocol: A Validated Step-by-Step Methodology

This protocol is adapted from established literature procedures and is designed for reliability and high yield.[10] It is imperative to perform this synthesis in a well-ventilated fume hood due to the potential release of toxic hydrogen sulfide gas.

Reagents and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | 240.18 | 195 g (0.81 mol) | Corrosive. Hygroscopic. |

| Isobutyl Bromide | (CH₃)₂CHCH₂Br | 137.02 | 106 g (0.77 mol) | Lachrymator. Flammable. |

| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | 500 mL | Flammable. |

| Sodium Chloride (Saturated Sol.) | NaCl(aq) | - | ~750 mL | For work-up. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~20-30 g | Drying agent. |

| Equipment | ||||

| 1000 mL Round-bottom flask | ||||

| Reflux condenser | ||||

| Magnetic stirrer and stir bar | ||||

| Heating mantle | ||||

| Separatory funnel (1000-2000 mL) | ||||

| Distillation apparatus |

Experimental Workflow

Detailed Procedure

-

Reaction Setup: Assemble a 1000 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle.

-

Dissolution of Nucleophile: In the flask, dissolve 195 g of sodium sulfide nonahydrate in 500 mL of ethanol. Gentle warming and stirring may be required to achieve a clear solution.

-

Substrate Addition: Once the sodium sulfide has dissolved, begin adding 106 g of isobutyl bromide to the flask slowly, with continuous stirring. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reflux: After the addition is complete, heat the mixture to a gentle reflux. Maintain the reflux with stirring for 2 hours to ensure the reaction proceeds to completion.[10]

-

Initial Work-up: Allow the reaction mixture to cool to room temperature. A dense, oily layer of crude dithis compound may separate at the bottom. Carefully decant or use a separatory funnel to remove this initial oil layer and set it aside.

-

Quenching and Extraction: Pour the remaining ethanolic solution into a large separatory funnel containing 750 mL of a 25% aqueous sodium chloride solution.[10] This will cause the remaining product to precipitate as an oil. Separate this second oil fraction.

-

Drying: Combine both collected oil fractions. Wash them with a small amount of water, then dry the combined organic layer over anhydrous sodium sulfate. Swirl the flask until the liquid is clear and the drying agent no longer clumps.

-

Purification: Decant the dried liquid into a distillation flask. Purify the dithis compound by fractional distillation. The product has a boiling point of approximately 168-171°C at atmospheric pressure.[10] The expected yield is around 70-75% based on the limiting reagent (isobutyl bromide).

Process Optimization and Troubleshooting

A successful synthesis relies on anticipating and mitigating potential issues.

-

Side Reaction - E2 Elimination: The sulfide/hydrosulfide ion is basic. While isobutyl bromide is a primary halide, the reaction conditions (heat, strong nucleophile/base) can induce a minor E2 elimination pathway, producing isobutylene gas.

-

Mitigation: Avoid excessively high temperatures or prolonged reflux times. The recommended 2-hour period is generally sufficient. Maintaining temperature control during the initial exothermic addition is also key.

-

-

Side Reaction - Hydrolysis: If significant water is present and the conditions become too basic, isobutyl bromide can be hydrolyzed to isobutyl alcohol.

-

Mitigation: Using absolute or 95% ethanol minimizes the amount of water present. The work-up is designed to remove any water-soluble byproducts like isobutyl alcohol.

-

-

Phase Transfer Catalysis (PTC): For reactions involving an aqueous solution of sodium sulfide and an organic solvent (like toluene or chlorobenzene) containing the alkyl halide, a phase transfer catalyst is highly effective.[13] Catalysts like tetrabutylammonium bromide (TBAB) transport the sulfide anion from the aqueous phase into the organic phase, dramatically increasing the reaction rate.[14] This approach can be beneficial for scaling up the reaction or when using less polar solvents.

Safety Considerations: A Mandate for Prudent Practice

-

Hydrogen Sulfide (H₂S) Exposure: Sodium sulfide, particularly in the presence of moisture or any acidic impurity, will hydrolyze to release highly toxic, flammable hydrogen sulfide gas, which has the characteristic odor of rotten eggs.[7][15] Olfactory fatigue occurs quickly, making smell an unreliable indicator of concentration. All operations involving sodium sulfide must be conducted in a certified chemical fume hood.

-

Isobutyl Bromide: This reagent is a lachrymator (causes tearing) and is flammable. Avoid inhalation of vapors and contact with skin and eyes.

-

Ethanol: Ethanol is a flammable solvent. Ensure no open flames or spark sources are near the reaction setup, especially during reflux and distillation.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory throughout the procedure.

Conclusion

The synthesis of dithis compound via the Sₙ2 reaction of isobutyl bromide and sodium sulfide is a robust, high-yielding, and well-established procedure. Its success hinges on a solid understanding of the Sₙ2 mechanism, careful selection of a primary alkyl halide to avoid elimination reactions, and meticulous control of reaction conditions. By following the validated protocol and adhering to strict safety measures, researchers can reliably produce this valuable thioether for further application in chemical synthesis and development. The principles outlined in this guide are broadly applicable to the synthesis of a wide range of other symmetrical dialkyl sulfides.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dibutyl sulfide | 544-40-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Video: Preparation and Reactions of Sulfides [jove.com]

- 5. Khan Academy [khanacademy.org]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. SN2 Reaction Mechanism [chemistrysteps.com]

- 10. prepchem.com [prepchem.com]

- 11. Dibutyl sulfide synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

An In-depth Technical Guide to 2-Methyl-1-[(2-methylpropyl)sulfanyl]propane (Diisobutyl Sulfide)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-methyl-1-[(2-methylpropyl)sulfanyl]propane, commonly known as diisobutyl sulfide. This thioether, while not as extensively documented as some of its linear isomers, possesses a unique structural motif that warrants detailed examination for its potential applications in synthetic and medicinal chemistry. This document delves into its nomenclature and structure, details robust synthetic protocols, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its chemical reactivity. Furthermore, it contextualizes the relevance of the thioether functional group, and by extension dithis compound, within the landscape of modern drug discovery and development, offering insights for its potential utilization in generating novel molecular entities.

Nomenclature and Structural Elucidation

The systematic IUPAC name for dithis compound is 2-methyl-1-[(2-methylpropyl)sulfanyl]propane . This name is derived by identifying the longest carbon chain attached to the sulfur atom as the parent alkane, in this case, propane. The other alkyl group, along with the sulfur atom, is then treated as a substituent.

The structure consists of a central sulfur atom bonded to two isobutyl groups. Each isobutyl group is characterized by a branched four-carbon chain.

Molecular Formula: C₈H₁₈S

Molar Mass: 146.30 g/mol

Structure:

Caption: Chemical structure of 2-methyl-1-[(2-methylpropyl)sulfanyl]propane.

Synthesis of Dithis compound

The synthesis of symmetrical dialkyl sulfides like dithis compound is most commonly and efficiently achieved through the reaction of an appropriate alkyl halide with a sulfur nucleophile. A well-established and reliable method involves the use of sodium sulfide.

Recommended Synthetic Protocol: Nucleophilic Substitution with Sodium Sulfide

This method is based on the well-documented synthesis of analogous dialkyl sulfides, such as dibutyl sulfide.[1][2]

Reaction Scheme:

2 (CH₃)₂CHCH₂Br + Na₂S → ( (CH₃)₂CHCH₂ )₂S + 2 NaBr

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

-

Addition of Alkyl Halide: While stirring vigorously, add 2.0 moles of 1-bromo-2-methylpropane (isobutyl bromide) dropwise to the sodium sulfide solution.

-

Reaction: Heat the mixture to reflux and maintain vigorous stirring for 5 hours.

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium carbonate solution (100 mL) and water (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude dithis compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]

Causality in Experimental Choices:

-

The use of a biphasic solvent system (water/methanol) facilitates the dissolution of both the inorganic sodium sulfide and the organic isobutyl bromide, promoting an efficient reaction at the interface.

-

Vigorous stirring is crucial to maximize the surface area between the two phases, thereby increasing the reaction rate.

-

The aqueous wash steps are essential to remove any unreacted sodium sulfide, sodium bromide byproduct, and any residual base.

-

Vacuum distillation is the preferred method for purifying liquid thioethers, as it allows for distillation at a lower temperature, preventing potential thermal decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of dithis compound is expected to exhibit three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 - 1.0 | Doublet | 12H | -CH(CH₃ )₂ |

| ~ 1.8 - 2.0 | Multiplet | 2H | -CH (CH₃)₂ |

| ~ 2.4 - 2.6 | Doublet | 4H | -S-CH₂ - |

¹³C NMR: The carbon-13 NMR spectrum will show three signals corresponding to the three unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Carbon Type |

| ~ 22 | -CH(C H₃)₂ |

| ~ 28 | -C H(CH₃)₂ |

| ~ 42 | -S-C H₂- |

Infrared (IR) Spectroscopy

The IR spectrum of a simple dialkyl sulfide is dominated by C-H stretching and bending vibrations. The C-S stretch is typically weak and can be difficult to discern.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2950 - 2850 | C-H stretch (sp³) | Strong |

| 1470 - 1450 | C-H bend (scissoring) | Medium |

| 1385 - 1365 | C-H bend (methyl rock) | Medium |

| 750 - 600 | C-S stretch | Weak |

The absence of strong absorptions in the regions of 3600-3200 cm⁻¹ (O-H), 3500-3300 cm⁻¹ (N-H), and 1800-1650 cm⁻¹ (C=O) is a key indicator of the purity of the thioether.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dithis compound will likely show a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern is expected to be characterized by the loss of alkyl fragments and rearrangements.

Expected Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for dithis compound in EI-MS.

Chemical Reactivity and Properties

Dithis compound exhibits the characteristic reactivity of a thioether, primarily centered around the nucleophilicity and oxidizability of the sulfur atom.

Physical Properties (Predicted based on Dibutyl Sulfide):

| Property | Value |

| Boiling Point | ~170-180 °C |

| Density | ~0.83 g/mL |

| Refractive Index | ~1.45 |

| Solubility | Insoluble in water, soluble in organic solvents.[8][9] |

Oxidation

The sulfur atom in dithis compound can be readily oxidized to form the corresponding sulfoxide and sulfone. The choice of oxidizing agent determines the extent of oxidation.

-

To Sulfoxide: Mild oxidizing agents such as hydrogen peroxide or sodium periodate will typically yield diisobutyl sulfoxide.

-

To Sulfone: Stronger oxidizing agents like potassium permanganate or peroxy acids (e.g., m-CPBA) will fully oxidize the thioether to diisobutyl sulfone.

Reaction Scheme:

( (CH₃)₂CHCH₂ )₂S --[O]--> ( (CH₃)₂CHCH₂ )₂SO --[O]--> ( (CH₃)₂CHCH₂ )₂SO₂

Alkylation

As a nucleophile, the sulfur atom can attack electrophiles, such as alkyl halides, to form sulfonium salts. This reaction is analogous to the quaternization of amines.

Reaction Scheme:

( (CH₃)₂CHCH₂ )₂S + R-X → [ ( (CH₃)₂CHCH₂ )₂S-R ]⁺ X⁻

Complexation with Metals

The lone pairs on the sulfur atom allow thioethers to act as ligands for various metal ions. This property is exploited in areas such as catalysis and extraction. For instance, dibutyl sulfide has been shown to be an effective extractant for palladium and platinum.[10]

Applications in Drug Development and Medicinal Chemistry

While dithis compound itself is not a therapeutic agent, the thioether moiety is a privileged functional group in medicinal chemistry.[11] Its incorporation into drug candidates can significantly modulate their physicochemical and pharmacological properties.

Key Roles of the Thioether Moiety in Drug Design:

-

Lipophilicity and Bioavailability: The introduction of a thioether can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Metabolic Stability: Thioethers are generally more resistant to metabolic degradation compared to their ether analogues. This can lead to a longer half-life and improved pharmacokinetic profile of a drug.

-

Structural Scaffold: The C-S-C bond angle of approximately 99° in dialkyl sulfides provides a distinct geometry for building three-dimensional molecular architectures. This can be crucial for optimizing binding to a biological target.

-

Enzyme Inhibition: The nucleophilic nature of the sulfur atom can be exploited in the design of enzyme inhibitors, where it can form covalent or non-covalent interactions with active site residues.

-

Prodrug Strategies: The oxidation of a thioether to a more polar sulfoxide or sulfone is a metabolic pathway that can be leveraged in prodrug design. The thioether form can be more readily absorbed, and then oxidized in vivo to the active, more polar species.

The unique branched structure of the isobutyl groups in dithis compound may offer advantages in specific contexts by influencing steric interactions with biological targets or by altering the compound's solubility and metabolic profile compared to linear thioethers. As a building block, dithis compound and its derivatives represent a valuable tool for medicinal chemists in the exploration of new chemical space and the development of novel therapeutics.

References

- 1. prepchem.com [prepchem.com]

- 2. Dibutyl sulfide synthesis - chemicalbook [chemicalbook.com]

- 3. Dibutyl sulfide(544-40-1) 1H NMR spectrum [chemicalbook.com]

- 4. Dibutyl sulfide | C8H18S | CID 11002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butyl sulfide [webbook.nist.gov]

- 6. Dibutyl sulfide(544-40-1) MS [m.chemicalbook.com]

- 7. Butyl sulfide [webbook.nist.gov]

- 8. What is Dibutyl Sulfide - Properties & Specifications [dimethyl-disulfide.net]

- 9. Dibutyl sulfide | 544-40-1 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. innospk.com [innospk.com]

An In-depth Technical Guide to the Physical Properties of Diisobutyl Sulfide, with a Focus on Boiling Point Determination

This guide provides a comprehensive overview of the physical properties of diisobutyl sulfide, with a particular emphasis on its boiling point. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in synthesis, formulation, and quality control. This document will delve into the theoretical underpinnings of its physical behavior, provide tabulated data for key properties, and present a detailed, field-proven protocol for the experimental determination of its boiling point, grounded in internationally recognized standards.

Introduction to Dithis compound: Structure and Significance

Dithis compound, systematically known as bis(2-methylpropyl) sulfide, is an organic thioether with the chemical formula C8H18S. Its structure features a central sulfur atom bonded to two isobutyl groups. This branched-chain isomer of dibutyl sulfide finds utility in various chemical applications, including as a solvent, a reagent in organic synthesis, and a component in the formulation of certain specialty chemicals. A precise understanding of its physical properties is paramount for its effective and safe use in a laboratory and industrial settings. The branched nature of the isobutyl groups imparts distinct physical characteristics compared to its straight-chain counterpart, di-n-butyl sulfide, particularly influencing its volatility and, consequently, its boiling point.

Core Physical Properties of Dithis compound

The physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For dithis compound, the primary intermolecular interactions are van der Waals dispersion forces. The presence of the sulfur atom introduces some polarity, but the molecule is largely nonpolar.

Below is a summary of the key physical properties of dithis compound, with comparative data for di-n-butyl sulfide to highlight the impact of isomeric structure.

| Property | Dithis compound (bis(2-methylpropyl) sulfide) | Di-n-butyl Sulfide |

| Boiling Point | 169 °C[1] | 188-189 °C[2][3][4] |

| Density | 0.826 g/mL[1] | 0.838 g/mL at 25 °C[2][4] |

| Refractive Index | 1.447[1] | 1.452 |

| Melting Point | -106 °C[1] | -76 °C to -80 °C[2][5] |

| Molecular Weight | 146.30 g/mol | 146.29 g/mol [2][4][5] |

| CAS Number | 592-65-4 (illustrative, requires verification) | 544-40-1[2][3][4] |

The Influence of Molecular Structure on Boiling Point

The notable difference in boiling points between dithis compound (169 °C) and di-n-butyl sulfide (188-189 °C) is a direct consequence of their isomeric structures.[1][2][3][4] The branching in the isobutyl groups of dithis compound results in a more compact, somewhat spherical shape compared to the linear structure of di-n-butyl sulfide. This compactness reduces the effective surface area available for intermolecular contact.[6][7][8] Consequently, the van der Waals dispersion forces, which are dependent on surface area, are weaker in dithis compound.[6][7][8] Weaker intermolecular forces require less thermal energy to overcome, leading to a lower boiling point for the branched isomer.[9][10]

Experimental Determination of Boiling Point: A Validated Protocol

The accurate experimental determination of a compound's boiling point is crucial for its identification, purity assessment, and the design of purification processes like distillation. The following protocol is a robust method for determining the boiling point of dithis compound, aligning with the principles outlined in OECD Guideline 103 and ASTM D1078.[11][12][13][14]

Principle of the Method

This protocol employs a micro-boiling point determination method, suitable for small sample volumes. The boiling point is identified as the temperature at which the vapor pressure of the liquid equals the ambient atmospheric pressure. This is observed by heating the sample and noting the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube, and more precisely, the temperature at which the liquid re-enters the capillary upon cooling.

Materials and Apparatus

-

Sample: High-purity dithis compound

-

Heating Apparatus: Thiele tube or a melting point apparatus with a heating block and a viewing lens

-

Thermometer: Calibrated thermometer with appropriate range and precision (e.g., ± 0.1 °C)

-

Capillary Tubes: Sealed at one end

-

Sample Tube: Small glass tube (e.g., a fusion tube)

-

Heat Transfer Fluid: Silicone oil or other suitable high-boiling liquid for the heating bath

-

Barometer: To record the atmospheric pressure

Step-by-Step Experimental Workflow

-

Sample Preparation: Fill the sample tube with dithis compound to a depth of approximately 2-3 cm.

-

Capillary Insertion: Place a capillary tube, with the sealed end up, into the sample tube containing the dithis compound.

-

Apparatus Assembly:

-

Attach the sample tube to the thermometer. The base of the sample tube should be level with the thermometer's bulb.

-

If using a Thiele tube, immerse the assembly in the heat transfer fluid. Ensure the top of the dithis compound sample is below the level of the heating fluid.

-

If using a melting point apparatus, insert the assembly into the heating block.

-

-

Heating and Observation:

-

Heat the apparatus gradually, at a rate of approximately 2-3 °C per minute, while observing the sample.

-

As the temperature approaches the expected boiling point of dithis compound (around 169 °C), a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

-

Boiling Point Determination:

-

Discontinue heating and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. Record this temperature.

-

-

Pressure Correction: Record the ambient atmospheric pressure from the barometer. If the pressure deviates significantly from standard pressure (760 mmHg or 101.3 kPa), a correction may be necessary.

Caption: Experimental workflow for the determination of the boiling point of dithis compound.

Rationale and Self-Validation

-

Causality of Experimental Choices: The use of an inverted capillary creates a small, trapped air space. As the liquid is heated, the vapor pressure of the dithis compound increases, forcing the trapped air out, which is observed as bubbles. At the boiling point, the vapor pressure of the liquid equals the external pressure. Upon cooling, as the vapor pressure drops below the external pressure, the liquid is forced back into the capillary. This provides a sharp and reproducible endpoint for the measurement.

-

Trustworthiness through Self-Validation: The protocol's reliability is enhanced by using a calibrated thermometer and by performing the measurement upon cooling, which minimizes superheating effects. For enhanced accuracy, the determination should be repeated at least twice, with the results agreeing within a narrow range (e.g., ± 0.5 °C). Comparing the experimentally determined value to the literature value for a certified reference standard under the same conditions further validates the accuracy of the methodology and apparatus.

Conclusion

This technical guide has provided a detailed examination of the physical properties of dithis compound, with a particular focus on its boiling point. The provided data and the discussion on the influence of molecular structure offer a solid theoretical foundation for scientists and researchers. The step-by-step, validated protocol for boiling point determination, grounded in established international standards, equips professionals with a reliable method for the empirical verification of this critical physical constant. Adherence to such rigorous methodologies is essential for ensuring the quality, safety, and efficacy of chemical processes and products in research and development.

References

- 1. bis(2-methylpropyl) sulfide [stenutz.eu]

- 2. Dibutyl sulfide | 544-40-1 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 二丁基硫醚 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Dibutyl sulfide | C8H18S | CID 11002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mytutor.co.uk [mytutor.co.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Khan Academy [khanacademy.org]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com.sg]

- 12. store.astm.org [store.astm.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to Diisobutyl Sulfide (CAS No. 592-65-4)

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Physicochemical Properties

Diisobutyl sulfide, systematically named 1,1'-thiobis(2-methylpropane), is a dialkyl thioether with the chemical formula C8H18S.[1][2] Its unique branched structure, with two isobutyl groups attached to a central sulfur atom, dictates its distinct physical and chemical characteristics. The Chemical Abstracts Service (CAS) has assigned the registry number 592-65-4 to this compound.

The isobutyl groups introduce steric hindrance around the sulfur atom, influencing its reactivity and intermolecular interactions. This is in contrast to its linear isomer, di-n-butyl sulfide (CAS No. 544-40-1), and this structural nuance is critical in understanding its specific applications.

A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 592-65-4 | [3] |

| Molecular Formula | C8H18S | [1][2] |

| Molecular Weight | 146.29 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 170-171 °C at 760 mmHg | [4][5][] |

| Melting Point | -105.5 °C | [3][4] |

| Density | 0.83 g/cm³ | [4][] |

| Refractive Index | 1.4450 to 1.4490 | [3][4] |

| Flash Point | 52 °C | [3][4] |

| Water Solubility | Insoluble | [3][4] |

These properties underscore dithis compound's nature as a relatively volatile, combustible liquid with low water solubility, making it suitable for applications in non-aqueous systems.

Synthesis of Dithis compound: A Mechanistic Approach

The synthesis of dithis compound, like other symmetric thioethers, is most commonly achieved through a nucleophilic substitution reaction. A prevalent method involves the reaction of an alkali metal sulfide with an isobutyl halide.

General Synthesis Pathway

The underlying principle of this synthesis is the high nucleophilicity of the sulfide ion (S²⁻), which readily attacks the electrophilic carbon of the isobutyl halide, displacing the halide ion.

Caption: General reaction scheme for the synthesis of dithis compound.

Experimental Protocol: A Self-Validating System

While specific industrial synthesis protocols are often proprietary, a representative laboratory-scale synthesis can be extrapolated from general methods for dialkyl sulfides.[7] The following protocol is designed to be self-validating, with clear checkpoints for reaction progress and product purity.

Materials:

-

Sodium sulfide (Na₂S)

-

Isobutyl bromide ((CH₃)₂CHCH₂Br)

-

Ethanol (as solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (for drying)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide in ethanol. The use of ethanol as a solvent is crucial as it solubilizes the reactants to a sufficient extent to allow the reaction to proceed.

-

Nucleophilic Attack: Slowly add isobutyl bromide to the stirring solution. The reaction is typically exothermic, and the rate of addition may need to be controlled to maintain a gentle reflux. The reaction proceeds via an SN2 mechanism, where the sulfide ion displaces the bromide ion.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), observing the disappearance of the isobutyl bromide spot/peak.

-

Workup and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. Dithis compound, being organic, will preferentially dissolve in the ether layer.

-

Washing and Drying: The ether layer is washed with brine to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The diethyl ether is removed by distillation. The crude dithis compound is then purified by fractional distillation under reduced pressure to yield the final product. The purity can be confirmed by GC analysis and spectroscopic methods.

Applications in Research and Industry

The unique properties of dithis compound make it a valuable compound in several fields.

-

Mining and Flotation: It acts as a selective flotation agent for the separation of non-ferrous metals such as copper and molybdenum.[2] Its hydrophobic nature and affinity for metal sulfides allow it to coat the desired mineral particles, making them amenable to froth flotation.

-

Chemical Intermediate: Dithis compound serves as a precursor in the synthesis of other organosulfur compounds.[2] For instance, it can be oxidized to diisobutyl sulfoxide and subsequently to diisobutyl sulfone, which may have applications in materials science and as specialty solvents.

-

Specialty Chemicals: It is used as a raw material in the production of pesticides and rubber additives.[2]

While direct applications in drug development are not widely documented, its role as a building block in organic synthesis means it could be a precursor to more complex molecules with potential biological activity.

Safety and Handling: A Precautionary Approach

Dithis compound is a flammable liquid and vapor (H226). Therefore, it should be handled in a well-ventilated area, away from heat, sparks, and open flames.

Toxicological Data:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles are recommended.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Respiratory Protection: If working in an area with poor ventilation or with the potential for aerosol generation, a respirator with an organic vapor cartridge is advised.

In case of skin contact, immediately wash the affected area with soap and water. If inhaled, move to fresh air. In case of eye contact, flush with copious amounts of water. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of dithis compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed peak list for the ¹H and ¹³C NMR spectra of dithis compound is not readily found in the search results, the expected chemical shifts and splitting patterns can be predicted based on its structure.

Caption: Numbering scheme for predicted NMR signals of dithis compound.

-

¹H NMR: One would expect to see a doublet for the six equivalent methyl protons (c), a multiplet for the two equivalent methine protons (b), and a doublet for the four equivalent methylene protons (a).

-

¹³C NMR: Three distinct signals are expected, corresponding to the methyl, methine, and methylene carbons.

Mass Spectrometry (MS)

The mass spectrum of dithis compound would show a molecular ion peak (M⁺) at m/z = 146. Fragmentation patterns would likely involve the loss of isobutyl and smaller alkyl fragments.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong C-H stretching and bending vibrations in the region of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The C-S stretching vibration is typically weak and falls in the range of 600-800 cm⁻¹.

References

- 1. DIthis compound | CAS: 592-65-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. High Quality Dithis compound CAS 592-65-4 - Chemical Supplier Unilong [unilongindustry.com]

- 3. DIthis compound | 592-65-4 [chemicalbook.com]

- 4. alfa-industry.com [alfa-industry.com]

- 5. This compound, 592-65-4 [thegoodscentscompany.com]

- 7. Dibutyl sulfide synthesis - chemicalbook [chemicalbook.com]

A Guide to the Spectroscopic Characterization of Diisobutyl Sulfide

This technical guide provides a comprehensive overview of the spectroscopic properties of diisobutyl sulfide. As a key organosulfur compound with applications in various industrial processes, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and professionals in drug development and materials science. While experimental spectra for dithis compound are not as readily available in public databases as those for its linear isomer, di-n-butyl sulfide, this guide will provide a detailed analysis of its expected spectroscopic behavior based on fundamental principles and data from closely related structures.

Introduction to Dithis compound and its Spectroscopic Importance

Dithis compound, with the chemical formula C₈H₁₈S, is a dialkyl sulfide featuring two isobutyl groups attached to a sulfur atom. Its branched structure imparts distinct physical and chemical properties compared to its linear counterpart, di-n-butyl sulfide. Spectroscopic analysis is indispensable for the unambiguous identification and characterization of dithis compound, ensuring purity and enabling the study of its chemical transformations. The primary spectroscopic techniques covered in this guide are Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for analyzing volatile compounds like dithis compound is gas chromatography coupled with electron ionization mass spectrometry (GC/EI-MS).

Methodology:

-

Sample Preparation: Dilute the dithis compound sample in a volatile organic solvent such as dichloromethane or hexane.

-

Gas Chromatography: Inject the sample into a GC system equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Electron Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of dithis compound is expected to exhibit a molecular ion peak (M⁺) and a series of characteristic fragment ions.

Expected Mass Spectrum Data for Dithis compound:

| m/z | Proposed Fragment Ion | Interpretation |

| 146 | [C₈H₁₈S]⁺ | Molecular Ion (M⁺) |

| 103 | [C₄H₉S=CH₂]⁺ | α-cleavage with loss of a propyl radical (•C₃H₇) |

| 89 | [C₄H₉S]⁺ | Cleavage of a C-S bond with loss of an isobutyl radical (•C₄H₉) |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation (from rearrangement) |

The fragmentation of dialkyl sulfides is primarily driven by cleavage of the C-S bond and α-cleavage (cleavage of the C-C bond adjacent to the sulfur atom). The relative abundance of these fragments provides valuable structural information.

Caption: Predicted major fragmentation pathways of dithis compound in EI-MS.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are powerful tools for identifying functional groups and confirming molecular structure.

Experimental Protocols

Infrared (IR) Spectroscopy:

-

Attenuated Total Reflectance (ATR)-FTIR: This is a convenient method for liquid samples. A drop of dithis compound is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and the IR spectrum is recorded.

-

Transmission (Neat): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Raman Spectroscopy:

-

A sample of dithis compound is placed in a glass vial or capillary tube and irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed to generate the Raman spectrum.

Interpretation of Vibrational Spectra

The vibrational spectra of dithis compound are dominated by the vibrations of the isobutyl groups and the C-S bond.

Expected Vibrational Bands for Dithis compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Intensity |

| 2960-2870 | C-H stretching (asymmetric and symmetric) | IR, Raman | Strong |

| 1470-1450 | C-H bending (scissoring) | IR, Raman | Medium |

| 1385-1365 | C-H bending (umbrella mode of isopropyl group) | IR | Strong |

| 750-600 | C-S stretching | IR, Raman | Medium-Weak |

The C-S stretching vibration is a key feature in the spectra of sulfides. In dithis compound, this band is expected to appear in the 750-600 cm⁻¹ region. The presence of the branched isobutyl group can be confirmed by the characteristic C-H bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

-

Sample Preparation: Dissolve a small amount of dithis compound (5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both nuclei.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Interpretation of NMR Spectra

The symmetry of the dithis compound molecule simplifies its NMR spectra.

Predicted ¹H NMR Spectrum of Dithis compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | Doublet | 4H | -S-CH ₂- |

| ~1.85 | Nonet | 2H | -CH(CH₃)₂ |

| ~0.95 | Doublet | 12H | -CH(CH ₃)₂ |

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the isobutyl group. The methylene protons adjacent to the sulfur will be deshielded and appear as a doublet. The methine proton will be a complex multiplet (a nonet due to coupling with the adjacent methylene and methyl protons), and the methyl protons will appear as a doublet.

Predicted ¹³C NMR Spectrum of Dithis compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~45 | -S-C H₂- |

| ~28 | -C H(CH₃)₂ |

| ~22 | -CH(C H₃)₂ |

The ¹³C NMR spectrum is expected to display three signals, corresponding to the three unique carbon atoms in the isobutyl group. The carbon atom directly bonded to the sulfur will be the most deshielded.

Caption: Structural assignments for the expected NMR spectra of dithis compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for dithis compound. By understanding the principles of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance spectroscopy, and by drawing analogies from related compounds, researchers can confidently identify and characterize this important organosulfur compound. The protocols and interpretive guides presented here serve as a valuable resource for scientists and professionals working with dithis compound and other branched dialkyl sulfides.

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Diisobutyl Sulfide

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diisobutyl sulfide. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation. The narrative moves from theoretical prediction based on molecular structure to practical experimental considerations, grounding all claims in established spectroscopic principles.

Foundational Principles: Structure and Symmetry

Dithis compound, with the chemical formula C₈H₁₈S, possesses a symmetrical structure where a sulfur atom bridges two identical isobutyl groups. This molecular symmetry is the cornerstone of its ¹H NMR spectrum analysis. Due to a plane of symmetry passing through the sulfur atom, the two isobutyl groups are chemically and magnetically equivalent.[1][2] Consequently, they produce a single set of signals, simplifying what would otherwise be a more complex spectrum.

Within each isobutyl group, there are three distinct sets of non-equivalent protons. These are designated as Hₐ, Hₑ, and Hₙ for clarity in the following analysis.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Diisobutyl Sulfide

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of diisobutyl sulfide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed interpretation of the ¹³C NMR spectrum of this compound. Our focus is on delivering not just data, but a deep, mechanistic understanding of the factors governing the chemical shifts, thereby empowering robust structural elucidation and quality control.

Introduction: The Significance of ¹³C NMR in Characterizing Dithis compound